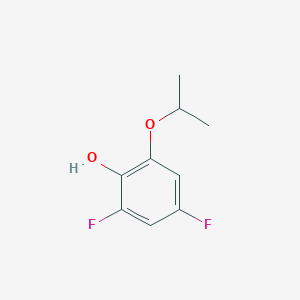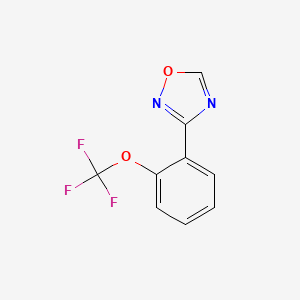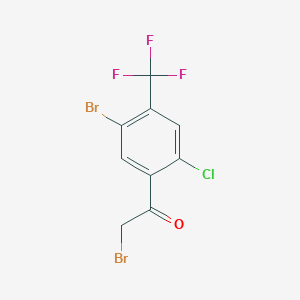
5'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide: is an organic compound with the molecular formula C9H5Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2’-chloro-4’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Amines, thiols, or other nucleophile-substituted derivatives.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine and chlorine atoms on the aromatic ring make it a strong electrophile, allowing it to react with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-cyanoacetophenone
- 2-Bromo-4’-methoxyacetophenone
Comparison: Compared to similar compounds, 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations. Its unique structure also contributes to its distinct biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H4Br2ClF3O |
|---|---|
Molekulargewicht |
380.38 g/mol |
IUPAC-Name |
2-bromo-1-[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-6(11)5(2-7(4)12)9(13,14)15/h1-2H,3H2 |
InChI-Schlüssel |
QVJIVQWCXSYJSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


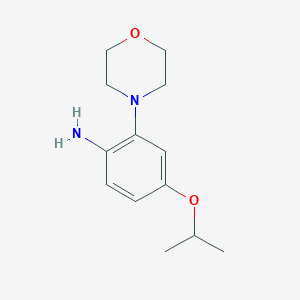

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
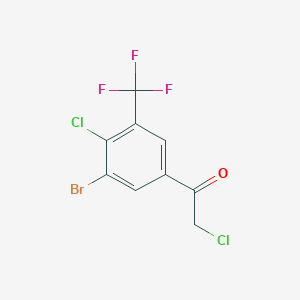

![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
